1-Allyl-2-piperidinethione
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Overview
Description
1-Allyl-2-piperidinethione is an organic compound with the molecular formula C8H13NS It belongs to the class of thioamides, which are characterized by the presence of a sulfur atom double-bonded to a carbon atom that is also bonded to a nitrogen atom
Preparation Methods
1-Allyl-2-piperidinethione can be synthesized through several methods. One common synthetic route involves the reaction of N-allyl lactams with phosphorus pentasulfide. This reaction produces N-allyl thio lactams, including this compound . Another method involves the action of allyl bromide on the sodium salts of 2-pyrrolidinethione and thiocaprolactam, resulting in the formation of S-allyl thio lactams .
Chemical Reactions Analysis
1-Allyl-2-piperidinethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Polymerization: Preliminary experiments have shown that this compound can undergo polymerization and copolymerization.
Common reagents used in these reactions include phosphorus pentasulfide for synthesis, and various oxidizing and reducing agents for subsequent transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Allyl-2-piperidinethione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-allyl-2-piperidinethione involves its interaction with various molecular targets. The sulfur atom in the thioamide group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-Allyl-2-piperidinethione can be compared with other similar compounds, such as:
1-Allyl-2-pyrrolidinethione: Similar in structure but with a five-membered ring instead of a six-membered ring.
N-Allylthiocaprolactam: Another thioamide with a different ring structure.
2-Piperidinethione: Lacks the allyl group but shares the piperidine ring and thioamide functionality.
Properties
Molecular Formula |
C8H13NS |
---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
1-prop-2-enylpiperidine-2-thione |
InChI |
InChI=1S/C8H13NS/c1-2-6-9-7-4-3-5-8(9)10/h2H,1,3-7H2 |
InChI Key |
LRQNHNYFUCRMNL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCCCC1=S |
Origin of Product |
United States |
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